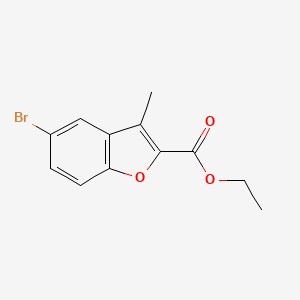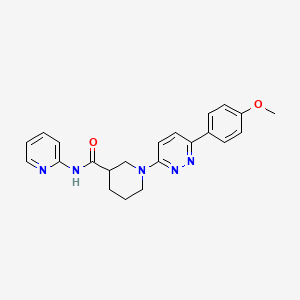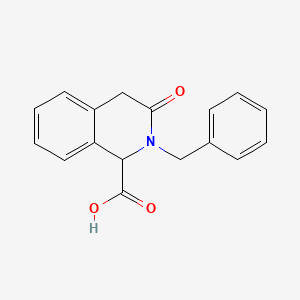
3-Isoquinolin-3-yl-4-methyl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolines and 1,2,4-triazoles are both important classes of nitrogen-containing heterocycles . Isoquinolines are found in many natural products and pharmaceuticals, while 1,2,4-triazoles are known for their versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular properties .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of thiosemicarbazides with various electrophiles . Isoquinolines can be synthesized through several methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction .Molecular Structure Analysis
Isoquinolines have a two-ring structure with a nitrogen atom in one of the rings, while 1,2,4-triazoles have a single ring with three nitrogen atoms . The presence of these nitrogen atoms allows these compounds to form hydrogen bonds with various biological targets, enhancing their pharmacological activity .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and various types of cycloaddition reactions . Isoquinolines can also participate in a wide range of reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Safety and Hazards
Orientations Futures
Given the wide range of biological activities of isoquinolines and 1,2,4-triazoles, there is significant interest in developing new derivatives of these compounds for use as pharmaceuticals . Future research will likely focus on optimizing their synthesis, improving their pharmacological properties, and minimizing their side effects .
Propriétés
IUPAC Name |
3-isoquinolin-3-yl-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-16-11(14-15-12(16)17)10-6-8-4-2-3-5-9(8)7-13-10/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHHPGGEYISNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2663696.png)
![3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2663700.png)

![(E)-4-(Dimethylamino)-1-[3-(2-methoxyphenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B2663702.png)
![2-[4-(2-Chlorophenyl)piperazino]-1-(2,5-dimethoxyphenyl)-1-ethanol](/img/structure/B2663703.png)
![2-(2-bromo-4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2663705.png)
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium](/img/structure/B2663707.png)
![N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2663709.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2663712.png)

